3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorothiophene.
Chlorination: Introduction of chlorine atoms at the 3 and 6 positions of the benzo[b]thiophene ring.
Amidation: Coupling of the chlorinated benzo[b]thiophene with 5-chloro-2-methoxyaniline to form the final carboxamide product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide can be compared with other similar compounds such as:
- 3,6-Dichloro-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide
- 3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-2-carboxamide
These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects.
Properties
Molecular Formula |
C16H10Cl3NO2S |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
3,6-dichloro-N-(5-chloro-2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl3NO2S/c1-22-12-5-3-8(17)6-11(12)20-16(21)15-14(19)10-4-2-9(18)7-13(10)23-15/h2-7H,1H3,(H,20,21) |
InChI Key |
DDWAAHFYKSZNKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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